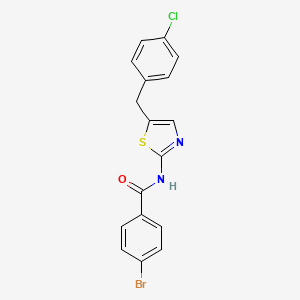
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C14H18Cl2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring two tert-butyl groups and two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 2,5-ditert-butyl-1,4-benzoquinone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
- 2,5-Dichloro-1,4-benzoquinone
- 2,6-Ditert-butyl-1,4-benzoquinone
Uniqueness
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of tert-butyl groups and chlorine atoms enhances its stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
33611-73-3 |
|---|---|
Molekularformel |
C14H18Cl2O2 |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
2,5-ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18Cl2O2/c1-13(2,3)7-9(15)12(18)8(14(4,5)6)10(16)11(7)17/h1-6H3 |
InChI-Schlüssel |
OFQJXLFDYBWUAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=O)C(=C(C1=O)Cl)C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B11982386.png)



![2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B11982427.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11982432.png)
![3-Nitrobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11982435.png)



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11982461.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982471.png)
